molecular formula C12H12ClN3O B2847319 2-Chloro-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide CAS No. 2411284-57-4

2-Chloro-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No. B2847319
CAS RN: 2411284-57-4
M. Wt: 249.7
InChI Key: GLVPYUVLGHJMEK-UHFFFAOYSA-N
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Description

“2-Chloro-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

These pyrazole compounds are synthesized using hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the coupling of hydrazine with pyrazoles .

Future Directions

The future directions for this compound could involve further exploration of its antileishmanial and antimalarial activities. Given its potent activity, it may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

2-chloro-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-6-11(17)14-7-10-8-15-16-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVPYUVLGHJMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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